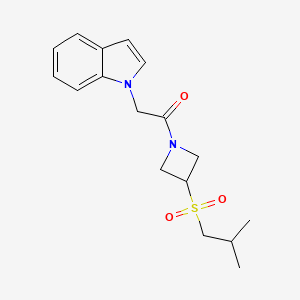![molecular formula C24H24FN5O2 B2718455 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 946204-56-4](/img/structure/B2718455.png)
2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, pyrazolo[3,4-d]pyrimidines have been synthesized from hydrazones of 3-aryl-4-acetylsydnones via the Vilsmeier−Haack strategy . The reaction involves an intramolecular nucleophilic addition followed by CO2 elimination .
Wissenschaftliche Forschungsanwendungen
Antipsychotic-like Profiles and Receptor Interactions
A study by Wise et al. explored a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, identifying compounds with antipsychotic-like profiles in behavioral tests without interacting with dopamine receptors, a notable departure from existing antipsychotic agents. This research suggests potential pathways for developing new antipsychotic drugs with reduced side effects related to dopamine receptor activity (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, Pugsley, 1987).
Radioligand Imaging with PET
Dollé et al. described the synthesis and evaluation of DPA-714 and its derivatives for imaging the translocator protein (18 kDa) with positron emission tomography (PET), emphasizing the role of fluorine-18 labeling for in vivo imaging. This work contributes to the understanding of molecular imaging in the context of neuroinflammation and potentially neurodegenerative diseases (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, Katsifis, 2008).
Synthesis and Biological Evaluation
Another study focused on the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, with specific interest in their binding affinities and selectivity towards peripheral benzodiazepine receptors (PBRs). The compounds exhibited potential for imaging PBR expression in neurodegenerative disorders, highlighting the synthesis route's importance for creating effective imaging agents (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, Katsifis, 2008).
Novel Ligands for Neuroinflammation Imaging
Damont et al. synthesized and evaluated a series of pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), involved in neuroinflammation. Their work, focusing on subnanomolar affinity ligands, underlines the significance of these compounds in developing PET radiotracers for detecting neuroinflammatory processes early (Damont, Médran-Navarrete, Cacheux, Kuhnast, Pottier, Bernards, Marguet, Puech, Boisgard, Dollé, 2015).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its biological and pharmacological activities, given the reported activities of similar compounds . Additionally, the synthesis of this compound could be optimized and its physical and chemical properties could be further characterized.
Eigenschaften
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-14(2)22-18-12-26-30(17-10-9-15(3)16(4)11-17)23(18)24(32)29(28-22)13-21(31)27-20-8-6-5-7-19(20)25/h5-12,14H,13H2,1-4H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPYFWZOPRTLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B2718373.png)


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2718380.png)


![Ethyl 3-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2718384.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2718387.png)
![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2718388.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole](/img/structure/B2718389.png)



![4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2718395.png)